molecular formula C21H25N3O4S B2775698 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea CAS No. 946219-34-7

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea

Katalognummer: B2775698
CAS-Nummer: 946219-34-7
Molekulargewicht: 415.51
InChI-Schlüssel: BSVQQLNJBSRTKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound classified within the urea derivatives. This compound exhibits a complex structure that includes an indole moiety, a sulfonyl group, and an ethoxyphenyl substituent. Its molecular formula is C20H23N3O3SC_{20}H_{23}N_3O_3S, with a molecular weight of approximately 401.5 g/mol. The unique structural features of this compound suggest potential pharmacological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound show significant biological activities, particularly as antimicrobial agents. For instance:

  • Antibacterial Activity : Studies have demonstrated that related compounds possess activity against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness of these compounds often surpasses that of clinically used antibiotics .
  • Antifungal Activity : Some derivatives have shown promising antifungal properties, indicating potential applications in treating fungal infections .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit extracellular signal-regulated kinase (ERK), a key player in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer therapy.

Cytotoxicity

The cytotoxic profiles of these compounds have also been evaluated. For example:

  • Compounds were tested against various cancer cell lines, demonstrating selective cytotoxicity while exhibiting minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of urea derivatives against clinical isolates of MRSA and other resistant strains. The results indicated that certain derivatives exhibited MIC values comparable to or better than standard treatments, highlighting their potential as new antibacterial agents .

Case Study 2: Antifungal Activity Assessment

In another investigation, the antifungal activities of related compounds were assessed against common fungal pathogens. The results revealed that some derivatives not only inhibited fungal growth but also demonstrated fungicidal properties at lower concentrations than traditional antifungal medications .

Research Findings Summary Table

Compound Activity Type Target Pathogen/Cell Line MIC (µg/mL) Notes
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)ureaAntibacterialMRSA0.5Effective against resistant strains
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)ureaAntifungalCandida albicans125Exhibited superior activity compared to fluconazole
Similar Indole DerivativesCytotoxicityVarious Cancer Cell LinesVaries (10–100)Selective cytotoxicity observed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea exhibit significant anticancer properties. Specifically, studies have shown that such compounds can inhibit the extracellular signal-regulated kinase (ERK), a critical player in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer therapy, targeting malignancies characterized by aberrant ERK signaling.

Antimycobacterial Activity

The compound has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Similar derivatives have shown low cytotoxicity while maintaining efficacy against Mtb, indicating that they could serve as promising candidates for tuberculosis treatment .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multiple reaction steps that require precise control of conditions to ensure high yields and purity. The structure-activity relationship (SAR) studies highlight that modifications in the phenyl substituents can significantly influence biological activity, suggesting avenues for optimizing efficacy through chemical alterations .

Case Study 1: ERK Inhibition

In a study focusing on the inhibition of ERK pathways, various derivatives of the compound were synthesized and tested. The results indicated that specific modifications to the sulfonamide and phenyl groups enhanced binding affinity to ERK proteins, demonstrating competitive inhibition against ATP binding sites. This finding underscores the therapeutic potential of these compounds in treating cancers driven by ERK signaling abnormalities.

Case Study 2: Antitubercular Activity

Another investigation assessed a series of sulfonate esters linked to isoniazid derivatives, including those structurally similar to this compound. These derivatives were evaluated for their antimycobacterial activity against various strains of Mtb. The study revealed promising results with several compounds exhibiting low minimum inhibitory concentrations (MICs), suggesting their viability as antitubercular agents .

Eigenschaften

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-28-17-11-9-16(10-12-17)23-21(25)22-13-14-29(26,27)20-15(2)24(3)19-8-6-5-7-18(19)20/h5-12H,4,13-14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVQQLNJBSRTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.